methyl 5-{(2S,3S,4S)-3-(acetyloxy)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate
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Overview
Description
METHYL 5-[3-(ACETYLOXY)-4-BENZAMIDOTHIOLAN-2-YL]PENTANOATE is a complex organic compound with a unique structure that includes an ester functional group, a benzamide moiety, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[3-(ACETYLOXY)-4-BENZAMIDOTHIOLAN-2-YL]PENTANOATE typically involves multiple steps, starting from readily available precursorsThe benzamide group is then introduced via an amidation reaction, and the final acetylation step completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for esterification and cyclization steps, as well as the employment of efficient catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[3-(ACETYLOXY)-4-BENZAMIDOTHIOLAN-2-YL]PENTANOATE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various acylated derivatives.
Scientific Research Applications
METHYL 5-[3-(ACETYLOXY)-4-BENZAMIDOTHIOLAN-2-YL]PENTANOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 5-[3-(ACETYLOXY)-4-BENZAMIDOTHIOLAN-2-YL]PENTANOATE involves its interaction with specific molecular targets. The benzamide moiety can interact with protein targets, potentially inhibiting their function. The thiolane ring may also play a role in modulating biological activity through its interaction with thiol-containing enzymes .
Comparison with Similar Compounds
Similar Compounds
METHYL 3-OXOPENTANOATE: Another ester with a simpler structure, used in organic synthesis.
BENZAMIDO DERIVATIVES: Compounds with similar benzamide moieties, often explored for their biological activities.
THIOLANE-CONTAINING COMPOUNDS: Molecules with thiolane rings, studied for their unique chemical properties.
Uniqueness
METHYL 5-[3-(ACETYLOXY)-4-BENZAMIDOTHIOLAN-2-YL]PENTANOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H25NO5S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
methyl 5-[(2S,3S,4S)-3-acetyloxy-4-benzamidothiolan-2-yl]pentanoate |
InChI |
InChI=1S/C19H25NO5S/c1-13(21)25-18-15(20-19(23)14-8-4-3-5-9-14)12-26-16(18)10-6-7-11-17(22)24-2/h3-5,8-9,15-16,18H,6-7,10-12H2,1-2H3,(H,20,23)/t15-,16+,18+/m1/s1 |
InChI Key |
PVEAODUKPHUVRQ-RYRKJORJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](CS[C@H]1CCCCC(=O)OC)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC1C(CSC1CCCCC(=O)OC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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